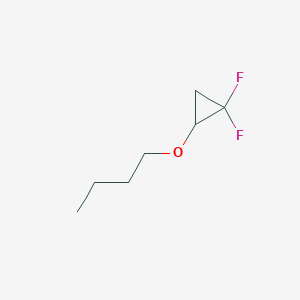![molecular formula C20H27FO2 B152624 (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 129000-35-7](/img/structure/B152624.png)
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a synthetic compound that belongs to the class of estrogens. This compound is structurally related to estradiol, a naturally occurring estrogen hormone. The addition of a fluoroethyl group at the 11th position of the steroid backbone enhances its biological activity and stability, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves several steps, starting from estrone or estradiol as the base compound. The fluoroethyl group is introduced through a series of chemical reactions, including halogenation and subsequent nucleophilic substitution. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Scientific Research Applications
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on steroid hormones.
Biology: Researchers use it to investigate estrogen receptor binding and activity.
Medicine: The compound is explored for its potential in hormone replacement therapy and as a treatment for estrogen-related disorders.
Mechanism of Action
The mechanism of action of (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates or inhibits the transcription of specific genes, leading to various physiological effects. The fluoroethyl group enhances the compound’s binding affinity and selectivity for estrogen receptors, making it more potent than its non-fluorinated counterparts .
Comparison with Similar Compounds
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is unique due to the presence of the fluoroethyl group, which distinguishes it from other estrogenic compounds. Similar compounds include:
Estradiol: The natural form of estrogen with no fluoroethyl substitution.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Properties
CAS No. |
129000-35-7 |
|---|---|
Molecular Formula |
C20H27FO2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-20-11-13(8-9-21)19-15-5-3-14(22)10-12(15)2-4-16(19)17(20)6-7-18(20)23/h3,5,10,13,16-19,22-23H,2,4,6-9,11H2,1H3/t13-,16-,17-,18-,19+,20-/m0/s1 |
InChI Key |
MNDCNBSELADRIV-ZFRJDGDFSA-N |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCF |
Canonical SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
Synonyms |
11-(2-fluoroethyl)estra-1,3,5(10)-triene-3,17-diol 11-(2-fluoroethyl)estradiol FETS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)


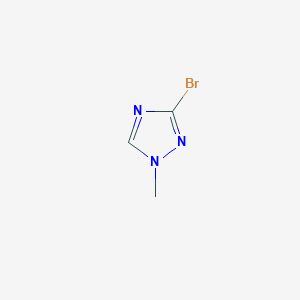
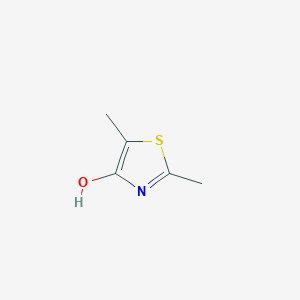
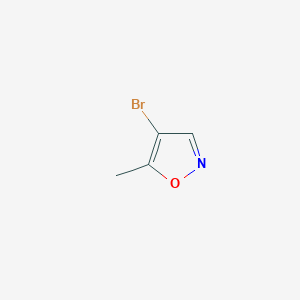
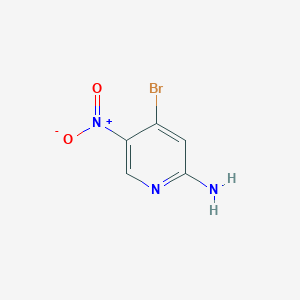
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)

